molecular formula C15H9ClFNO2 B2787761 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione CAS No. 314025-87-1

1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione

Cat. No. B2787761
CAS RN: 314025-87-1
M. Wt: 289.69
InChI Key: SKHKUQDIOKDKRJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.

Mode of Action

In suzuki–miyaura cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.

Advantages and Limitations for Lab Experiments

The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.

Future Directions

There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, this compound could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, this compound could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.

Synthesis Methods

1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is synthesized from the reaction of 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione. The reaction is catalyzed by an acidic catalyst, such as p-toluenesulfonic acid (PTSA) or p-toluenesulfonyl chloride (PTSC). The reaction proceeds through an aldol condensation, where an enolate is formed from the aldehyde and the indole-2,3-dione, and then reacts with the aldehyde to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of around 70°C.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKUQDIOKDKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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